(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine
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Overview
Description
(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine: is a spirocyclic compound characterized by a unique structure where an oxygen atom is incorporated into the spirocyclic unit
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine typically involves the iodocyclization of alkenyl alcohols. This method allows for the incorporation of an oxygen atom into the spirocyclic unit, significantly improving water solubility and reducing lipophilicity . The key synthetic step involves the use of iodine as a catalyst under controlled conditions to achieve the desired spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of cost-effective starting materials and efficient reaction conditions is crucial for large-scale production. The preparation method of similar spirocyclic compounds, such as 5-oxaspiro[2,4]heptan-6-one, can provide insights into the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for developing new chemical entities with improved properties .
Biology and Medicine: It has been studied as an analogue of antihypertensive drugs, showing promising results in vivo .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials that benefit from its unique chemical properties .
Mechanism of Action
The mechanism of action of (2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially inhibiting or activating specific biological pathways. This mechanism is similar to that of other spirocyclic compounds, which often exhibit high specificity and potency .
Comparison with Similar Compounds
Spirocyclic Oxindoles: These compounds share a spirocyclic structure but differ in their specific ring systems and functional groups.
Uniqueness: this compound is unique due to its specific spirocyclic structure and the presence of an amine group, which imparts distinct chemical and biological properties. Its improved water solubility and reduced lipophilicity make it a valuable compound for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
(2S)-2-(5-oxaspiro[3.4]octan-6-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8(7-11)9-3-6-10(12-9)4-2-5-10/h8-9H,2-7,11H2,1H3/t8-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQNRKVLHCNSHM-IENPIDJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC2(O1)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC2(O1)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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